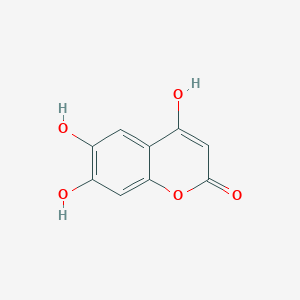

4,6,7-Trihydroxycoumarin

Description

Foundational Significance of Coumarins in Natural Products Chemistry and Medicinal Research

Coumarins, classified as 1,2-benzopyrones, are a prominent class of natural products widely distributed in the plant kingdom, as well as in various fungi and bacteria. nih.gov Their discovery dates back to 1820, with the isolation of the parent compound, coumarin (B35378), from tonka beans. The inherent chemical structure of coumarins, featuring a benzene (B151609) ring fused to a pyrone ring, provides a versatile scaffold that can interact with numerous biological targets through various non-covalent interactions like hydrogen bonding, hydrophobic interactions, and pi-stacking. frontiersin.org This structural feature is a key reason for their extensive investigation in medicinal chemistry. nih.govfrontiersin.org

The significance of coumarins in medicinal research is underscored by the broad spectrum of pharmacological activities they exhibit. These include anticoagulant, antioxidant, anti-inflammatory, anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net Several coumarin derivatives have received FDA approval and are used clinically, such as the anticoagulant warfarin (B611796) and the vitiligo treatment trioxsalen. unimi.it The accessibility of starting materials for synthesis and the potential for chemical modifications have further solidified their importance as privileged scaffolds in the development of new therapeutic agents. frontiersin.orgunimi.it

Structural Diversity and Classification of Polyhydroxycoumarin Derivatives

The structural diversity of coumarins is vast, with variations arising from the substitution patterns on the benzopyrone core. Polyhydroxycoumarins, a significant subclass, are characterized by the presence of multiple hydroxyl (-OH) groups on the benzene ring. The number and position of these hydroxyl groups profoundly influence the physicochemical and biological properties of the compounds.

Polyhydroxycoumarins can be broadly classified based on the number of hydroxyl groups present:

Dihydroxycoumarins: These possess two hydroxyl groups. Notable examples include esculetin (B1671247) (6,7-dihydroxycoumarin) and daphnetin (B354214) (7,8-dihydroxycoumarin).

Trihydroxycoumarins: These compounds have three hydroxyl groups. 4,6,7-Trihydroxycoumarin is a member of this group, alongside isomers like 5,6,7-trihydroxycoumarin and 6,7,8-trihydroxycoumarin.

Tetrahydroxycoumarins: While less common, these derivatives feature four hydroxyl groups.

Further structural diversity is introduced through the addition of other functional groups, such as methoxy, alkyl, and glycosyl moieties, leading to a wide array of naturally occurring and synthetic coumarins. The hydroxylation pattern is a critical determinant of a coumarin's biological activity, with the presence of catechol (ortho-dihydroxy) or pyrogallol (B1678534) (1,2,3-trihydroxy) motifs often enhancing antioxidant and other pharmacological effects. unitus.it

Establishing the Academic Research Context for this compound

Within the extensive field of coumarin research, this compound has garnered specific academic interest, primarily due to its natural occurrence and notable biological activities. It was first isolated from the marine green alga Dasycladus vermicularis in 1983. mdpi.comubc.ca In its natural environment, it is believed to play a photoprotective role, absorbing harmful UV radiation. oup.com

Research on this compound has largely focused on its synthesis, characterization, and evaluation of its biological potential. Its antioxidant properties have been a significant area of investigation, with studies exploring its ability to scavenge free radicals. Furthermore, its potential as an enzyme inhibitor has been explored, including its effects on the proteolytic activity of the Hepatitis C virus (HCV) NS3 protease. ubc.ca The academic interest in this compound lies in understanding how its specific substitution pattern contributes to its biological profile, making it a valuable subject for structure-activity relationship studies and a potential lead compound in drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

4,6,7-trihydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-5-3-9(13)14-8-2-7(12)6(11)1-4(5)8/h1-3,10-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYQCLTWIHHCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=O)OC2=CC(=C1O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of 4,6,7 Trihydroxycoumarin

Synthesis and Characterization

Common Synthetic Routes

The synthesis of 4,6,7-trihydroxycoumarin can be achieved through various established methods in organic chemistry. One common approach involves the Pechmann condensation , where a phenol (B47542) reacts with a β-keto ester under acidic conditions. For the synthesis of this compound, a suitably substituted benzene (B151609) derivative, such as 1,2,4-trihydroxybenzene, would be a logical starting material.

Another relevant synthetic strategy is a modification of the Perkin reaction . A published synthesis of this compound involves the reaction of 2,4,5-trihydroxybenzaldehyde (B1348259) with acetylglycine and sodium acetate (B1210297) in acetic anhydride, followed by hydrolysis. mdpi.com

The Hoesch reaction also provides a pathway to hydroxycoumarins. This reaction involves the condensation of a phenol with a nitrile in the presence of a Lewis acid catalyst. For instance, condensing phloroglucinol (B13840) with cyanoacetic acid can yield 4,5,7-trihydroxycoumarin. zenodo.org While not a direct synthesis of the 4,6,7-isomer, this demonstrates the applicability of the method to trihydroxycoumarin synthesis.

More contemporary methods may involve the regioselective oxidation of dihydroxycoumarin precursors. unitus.it

Spectroscopic Data (NMR, IR, MS)

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H-NMR | Signals corresponding to the aromatic protons on the coumarin (B35378) ring system. Published data in D₂O shows signals at δ 6.94 (s, 1H), 6.79 (s, 1H), and 6.73 (s, 1H). mdpi.com |

| ¹³C-NMR | Resonances for the nine carbon atoms of the coumarin core. Key signals include the carbonyl carbon (C-2) around δ 161.7 ppm and carbons bearing hydroxyl groups. mdpi.com |

| IR (Infrared) | Characteristic absorption bands for the hydroxyl (-OH) groups (broad band around 3200-3600 cm⁻¹) and the α,β-unsaturated lactone carbonyl (C=O) group (around 1650-1700 cm⁻¹). A reported IR spectrum shows a peak at 1651 cm⁻¹ for the carbonyl group and 3411 cm⁻¹ for the hydroxyl groups. |

| MS (Mass Spectrometry) | The mass spectrum will show the molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula C₉H₆O₅. ESI-MS has shown a [M-H]⁻ peak at m/z 193.14. mdpi.com |

| UV-Vis | Exhibits characteristic absorbance maxima. In acetonitrile, a maximum has been observed near 319 nm. In another study, UV maxima were reported at 268 and 346 nm. mdpi.com |

This table is based on data from multiple sources and experimental conditions may vary.

Physicochemical Properties

Solubility, Melting Point, and pKa Values

The physicochemical properties of this compound are influenced by its multiple hydroxyl groups, which can participate in hydrogen bonding.

| Physicochemical Properties of this compound | |

| Property | Value/Description |

| Molecular Formula | C₉H₆O₅ |

| Molecular Weight | 194.14 g/mol nih.gov |

| Melting Point | Not consistently reported in the literature. |

| Solubility | Expected to have some solubility in polar solvents like methanol (B129727), ethanol, DMSO, and water, due to the presence of three hydroxyl groups capable of hydrogen bonding. researchgate.net |

| pKa | The acidic nature of the phenolic hydroxyl groups suggests that this compound will have multiple pKa values. The exact values are not readily found in the surveyed literature but are crucial for understanding its ionization state at physiological pH. |

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the phenolic hydroxyl groups and the lactone ring. The hydroxyl groups can undergo reactions such as etherification and esterification. They also make the aromatic ring susceptible to electrophilic substitution and oxidation. The molecule can be oxidized to form quinone-type structures.

The lactone ring is stable under acidic and neutral conditions but can be hydrolyzed under basic conditions, leading to the opening of the pyrone ring to form a coumarinic acid salt, which can then be converted to a coumaric acid derivative. The stability of this compound in solution can be a concern, with some studies noting its degradation in complex mixtures, which can affect analytical procedures.

Biosynthetic Pathways and Natural Occurrence

Elucidation of Natural Sources of Trihydroxycoumarins

A thorough review of scientific literature reveals a notable lack of information regarding the natural isolation of 4,6,7-Trihydroxycoumarin. While other trihydroxycoumarin isomers have been identified from various organisms, the 4,6,7-substituted variant has not been reported as a naturally occurring compound.

Isolation from Marine Green Macroalgae

There is no scientific evidence to date demonstrating the isolation of this compound from marine green macroalgae. In contrast, the related compound, 3,6,7-Trihydroxycoumarin (B13892178), has been successfully isolated from the marine green alga Dasycladus vermicularis. oup.commdpi.comnih.govubc.cacore.ac.ukresearchgate.net This organism is a known producer of various coumarin (B35378) derivatives, but research has not yet identified the presence of the 4,6,7-trihydroxy isomer within it. oup.commdpi.comnih.gov

Presence in Terrestrial Plants

Similarly, the presence of this compound in terrestrial plants has not been documented in the available scientific literature. While other isomers, such as 3,6,7-Trihydroxycoumarin in Pelargonium sidoides and 6,7,8-Trihydroxycoumarin in Daphne species, have been reported, there are no such findings for this compound. The compound this compound is mentioned in some studies as part of a list of coumarin analogues for computational analysis, but not as a compound isolated from a natural source. ujpronline.comujpronline.com

Enzymatic Mechanisms in Coumarin Biosynthesis

The specific enzymatic pathways leading to the synthesis of this compound are currently unknown, as the compound has not been identified from a natural source. However, the biosynthesis of other coumarins provides a general framework for how such a compound might be formed.

Role of Cytochrome P450 Monooxygenases

The biosynthesis of various coumarins in plants is known to involve cytochrome P450 monooxygenases. For instance, enzymes belonging to the CYP71AZ subfamily are involved in the diversification of coumarin structures. frontiersin.orgfrontiersin.org Additionally, enzymes like F6'H1 (Feruloyl-CoA 6'-hydroxylase 1) and S8H (Scopoletin 8-hydroxylase) are crucial for the hydroxylation steps in the biosynthesis of other coumarins like scopoletin (B1681571) and fraxetin. biorxiv.orgoup.com While these enzymes are known to hydroxylate the coumarin ring, their specific action to produce a 4,6,7-trihydroxy substitution pattern has not been reported.

Identification of Biosynthetic Intermediates and Precursors

Given the absence of an identified natural source for this compound, its biosynthetic intermediates and precursors remain purely speculative. In the biosynthesis of other coumarins, compounds derived from the phenylpropanoid pathway serve as key precursors. For example, in the synthesis of 6,7-dihydroxycoumarin derivatives, intermediates can be derived from glucose through a series of enzymatic steps involving enzymes like tyrosine ammonia-lyase (TAL). researchgate.net However, a direct biosynthetic route to this compound has not been elucidated.

Physiological and Ecological Significance in Biosynthesizing Organisms

As this compound has not been isolated from any organism, its physiological and ecological significance remains unknown. For other coumarins found in nature, their roles can be diverse, including acting as photoprotective agents against UV radiation, as seen with 3,6,7-trihydroxycoumarin in Dasycladus vermicularis, or as defense compounds against pathogens and herbivores. oup.comnih.govcore.ac.uk Without a known natural source, any potential roles for the 4,6,7-isomer are hypothetical.

Research Findings on Trihydroxycoumarins

| Compound | Natural Source | Key Research Findings |

| This compound | Not currently identified in any natural source. | Mentioned in computational studies, but no reports of its natural occurrence, biosynthesis, or biological function are available. |

| 3,6,7-Trihydroxycoumarin | Dasycladus vermicularis (marine green alga) | Acts as a photoprotective agent, absorbing UVA radiation. oup.comnih.gov Its biosynthesis from sulfated precursors is initiated upon cellular damage. |

| 6,7,8-Trihydroxycoumarin | Pelargonium species, Daphne species | Identified as a constituent of these terrestrial plants. frontiersin.org Can be synthesized enzymatically from esculetin (B1671247) by CYP71AZ3. frontiersin.org |

| 4,7,8-Trihydroxycoumarin | Not specified as naturally occurring in reviewed literature. | Has been synthesized chemically. researchgate.netacs.orgunitus.it |

Photoprotective Functions and UV Absorption Mechanisms

This compound, also referred to as 3,6,7-trihydroxycoumarin (THC) in some literature, demonstrates a significant role in protecting certain organisms from the damaging effects of ultraviolet (UV) radiation. oup.commdpi.com This function is particularly well-documented in the marine green alga Dasycladus vermicularis, which inhabits well-lit shallow waters and is therefore exposed to high levels of solar radiation. oup.comnih.gov

This coumarin acts as a natural sunscreen, absorbing a high percentage of incident UV radiation before it can reach and damage sensitive cellular components like DNA and proteins. mdpi.comnih.gov Studies have shown that this compound is primarily biosynthesized from sulfated precursors, which are converted to the active, UV-absorbing form via enzymatic desulfation.

The concentration of this compound is highest in the apical parts of the alga's thallus, the areas most directly exposed to sunlight. oup.commdpi.comnih.gov At a cellular level, this compound accumulates in two distinct layers: one in the internal part of the cell wall and another surrounding the vacuolar membrane. oup.commdpi.comnih.gov This strategic localization is highly effective; it is estimated that the layer near the cell wall absorbs up to 88% of incident UV radiation, while the layer near the vacuole absorbs 87.5% at the compound's maximum absorption wavelength. oup.commdpi.comnih.gov

The photoprotective efficacy of this compound is directly linked to its molecular structure and resulting UV absorption spectrum. The hydroxylation pattern on the coumarin backbone is crucial for its ability to absorb UV light. The compound exhibits a strong absorbance in the UVA range, with a maximum absorption peak (λmax) consistently reported at or around 346 nm. oup.commdpi.comnih.gov

| Property | Value | Source(s) |

| Organism | Dasycladus vermicularis (Green Alga) | oup.commdpi.com |

| Function | Photoprotection (Natural Sunscreen) | mdpi.com |

| Cellular Location | Cell wall, Vacuolar membrane | oup.commdpi.comnih.gov |

| UV Absorption Maximum (λmax) | 346 nm | oup.commdpi.comnih.gov |

| UV Absorption Efficiency | Up to 88% | oup.commdpi.comnih.gov |

| Biosynthesis | Enzymatic desulfation of sulfated precursors |

The release of this compound into the surrounding water under stress conditions has also been observed, suggesting it may offer a photoprotective benefit to other nearby organisms. oup.comnih.gov This highlights the ecological significance of this compound as a powerful, naturally occurring UV filter.

Structure Activity Relationship Sar Investigations

Influence of Hydroxyl Group Position on Biological Activity

The number and placement of hydroxyl (-OH) groups on the coumarin (B35378) scaffold are paramount in determining the biological efficacy of trihydroxycoumarin isomers.

Comparative Analysis of Isomeric Trihydroxycoumarin Activities

Research has demonstrated that different isomers of trihydroxycoumarin exhibit varying degrees of biological activity. For instance, in antioxidant assays, trihydroxycoumarins generally show potent activity. hilarispublisher.com A study comparing different trihydroxycoumarin isomers revealed that 5,6,7-trihydroxycoumarin had superior antioxidant and anti-influenza A virus activity compared to its isomers. unitus.it Specifically, 5,6,7-trihydroxycoumarin demonstrated the highest radical scavenging activity in the DPPH test, followed by 6,7,8-trihydroxycoumarin. unitus.it This highlights that the specific arrangement of hydroxyl groups significantly impacts the molecule's ability to neutralize free radicals.

Another study found that among trihydroxycoumarins, 6,7,8-trihydroxycoumarin displayed higher antioxidant potential than another isomer in the ABTS assay. hilarispublisher.com The formation of di- and trihydroxycoumarins often involves the hydroxylation of umbelliferone. core.ac.uk

The following table provides a comparative overview of the antioxidant activity of different trihydroxycoumarin isomers:

| Isomer | Antioxidant Activity (DPPH Assay IC50 µg/mL) | Antioxidant Activity (ABTS Assay) | Reference |

| 5,6,7-Trihydroxycoumarin | 2.5 | Most active | unitus.it |

| 6,7,8-Trihydroxycoumarin | 8.7 | Higher potential than other tested trihydroxycoumarins | hilarispublisher.comunitus.it |

Importance of Ortho-Hydroxyl Relationships in Aromatic Rings

The presence of ortho-dihydroxy groups (hydroxyl groups on adjacent carbon atoms) in the benzene (B151609) ring of coumarins is a critical factor for enhanced biological activity, particularly antioxidant effects. nih.govnih.govsid.ir This arrangement allows for the formation of a stable phenoxy radical through resonance or hydrogen bonding after hydrogen atom donation. hilarispublisher.com This stabilization makes the molecule a more effective radical scavenger.

The catechol (ortho-dihydroxy) motif is associated with improved antioxidant action due to both direct radical scavenging and the ability to chelate metal ions, which can otherwise promote the generation of reactive oxygen species. nih.gov Studies have consistently shown that coumarins with ortho-dihydroxy groups, such as those with hydroxyl groups at the C-6 and C-7 or C-7 and C-8 positions, exhibit superior radical scavenging activity compared to their monohydroxy, meta-dihydroxy, or para-dihydroxy counterparts. hilarispublisher.com The presence of a catechol group has been identified as a key element for the Mcl-1 inhibitory activity of coumarins. nih.gov

Impact of Substituent Patterns on Biological Efficacy

Modifications to the coumarin core beyond the hydroxyl groups, such as the addition of alkyl groups or the incorporation of other ring systems, can significantly modulate biological activity.

Effects of Alkylation at Specific Ring Positions (e.g., C-3/C-4)

Alkylation, the addition of an alkyl group, at the C-3 or C-4 positions of the coumarin skeleton has been shown to reduce antioxidant activity in certain assays. hilarispublisher.comresearchgate.netresearchgate.net For example, in DPPH and ABTS assays, alkylation at these positions led to a decrease in antioxidant efficacy. hilarispublisher.com However, an interesting contrast was observed in lipid peroxidation inhibition assays, where such modifications resulted in an enhancement of antioxidant activity. hilarispublisher.comresearchgate.net This suggests that the impact of alkylation is context-dependent and may be influenced by the lipophilicity of the molecule and the specific biological environment. hilarispublisher.com

Furthermore, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin was found to enhance its Mcl-1 inhibitory capacity, while a hydrophilic group in the same position was detrimental to this activity. nih.gov In contrast, the presence of substituents at the 3- and 4-positions of the coumarin ring has been linked to improved antitumor potential. sci-hub.se

The following table summarizes the effects of alkylation on the antioxidant activity of trihydroxycoumarins:

| Assay | Effect of Alkylation at C-3/C-4 | Reference |

| DPPH | Reduction in antioxidant activity | hilarispublisher.com |

| ABTS | Reduction in antioxidant activity | hilarispublisher.com |

| Lipid Peroxidation Inhibition | Enhancement in antioxidant activity | hilarispublisher.comresearchgate.net |

Consequence of Pyran Ring Incorporation into Coumarin Scaffolds

The fusion of a pyran ring to the coumarin scaffold, forming pyranocoumarins, has been observed to decrease antioxidant activity in DPPH assays when compared to the parent trihydroxycoumarins. hilarispublisher.com This reduction in activity was also noted to be dependent on the size of the alkyl chain at the C-3 position of the pyranocoumarin, with antioxidant activity decreasing as the alkyl chain length increases. hilarispublisher.com Pyranocoumarins are major constituents of Peucedanum praeruptorum Dunn and possess a range of biological activities. nih.gov

Mechanistic Insights Derived from SAR Correlates

The structure-activity relationships of coumarins provide valuable insights into their mechanisms of action. The potent antioxidant activity of trihydroxycoumarins is largely attributed to the electron-donating nature of the hydroxyl groups, which facilitates the scavenging of free radicals. encyclopedia.pubpjmhsonline.com The ortho-dihydroxy arrangement is particularly effective as it stabilizes the resulting radical through intramolecular hydrogen bonding. sid.ir

The varied effects of alkylation in different antioxidant assays suggest that lipophilicity plays a crucial role in the mechanism of action. hilarispublisher.com While increased lipophilicity from alkylation may hinder activity in aqueous-based assays like DPPH and ABTS, it can enhance activity in lipid-based environments, such as in the lipid peroxidation inhibition assay, by improving the molecule's ability to interact with and protect cell membranes. hilarispublisher.comresearchgate.net

Furthermore, the observation that modifications at specific positions can turn a G-protein coupled receptor (GPCR) activator into an inhibitor highlights the subtle yet profound influence of structural changes on the interaction with biological targets. researchgate.net The ability of certain coumarin derivatives to act as intercalating agents, leading to DNA cleavage and apoptosis, underscores another important mechanistic pathway for their anticancer effects. sci-hub.se The inhibitory action on enzymes like Mcl-1 is also highly dependent on specific structural features, such as the catechol group and the nature of substituents at the C-4 position. nih.gov

In Vitro and in Silico Investigations of Biological Activities

Antioxidant Activity Profiling

The antioxidant capabilities of 4,6,7-Trihydroxycoumarin, a naturally occurring phenolic compound, have been a subject of significant scientific interest. Its structural features, particularly the number and position of hydroxyl groups on the coumarin (B35378) scaffold, play a crucial role in its ability to counteract oxidative stress.

The radical scavenging potential of this compound has been consistently demonstrated in various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These tests measure the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize stable free radicals.

Research has shown that trihydroxycoumarins, including the 4,6,7-isomer, exhibit potent antioxidant activity in both DPPH and ABTS assays. hilarispublisher.com In a comparative study, 6,7,8-trihydroxycoumarin demonstrated an antioxidant activity approximately four times higher than that of 'Trolox', a standard antioxidant. hilarispublisher.com The presence of three hydroxyl groups significantly enhances the radical scavenging capacity compared to dihydroxycoumarins. hilarispublisher.com This is attributed to the electron-donating effect of the additional hydroxyl group, which facilitates the transfer of a hydrogen atom to neutralize radicals. hilarispublisher.com

Comparative Antioxidant Activity of Coumarin Derivatives

| Compound | DPPH Assay Activity (Compared to Trolox) | ABTS Assay Activity (Compared to Trolox) | Reference |

|---|---|---|---|

| 6,7,8-Trihydroxycoumarin | ~4-fold higher | Potent activity observed | hilarispublisher.com |

| 7,8-Dihydroxycoumarin | Lower than 6,7,8-trihydroxycoumarin | - | hilarispublisher.com |

| 5,6,7-Trihydroxycoumarin | Lower than 6,7,8-trihydroxycoumarin | - | hilarispublisher.com |

In addition to scavenging free radicals in chemical assays, this compound has shown efficacy in preventing lipid peroxidation, a critical process in cellular damage. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage.

Studies have demonstrated that dihydroxy- and diacetoxy-4-methylcoumarins can cause a dramatic inhibition of lipid peroxidation. researchgate.net While specific data on this compound's direct inhibition of lipid peroxidation is part of a broader investigation into polyhydroxycoumarins, the general trend indicates that hydroxylation enhances antioxidant activity. hilarispublisher.com Interestingly, while alkylation at the C-3/C-4 position of the coumarin skeleton was found to decrease activity in DPPH and ABTS assays, it led to an enhancement in lipid peroxidation inhibition. hilarispublisher.com This suggests different structural requirements for activity in different antioxidant assays. hilarispublisher.com

The antioxidant mechanism of coumarin derivatives like this compound is primarily attributed to their ability to participate in redox modulation through single-electron transfer (SET) or hydrogen-atom transfer (HAT). unitus.it The efficiency of this process is heavily influenced by the arrangement of hydroxyl groups on the aromatic ring. hilarispublisher.com

The presence of multiple hydroxyl groups, particularly in an ortho or para position to each other, enhances the stability of the resulting phenoxy radical through resonance delocalization. hilarispublisher.com This increased stability lowers the bond dissociation enthalpy of the O-H bond, making the hydrogen atom more readily available for donation to a free radical. hilarispublisher.com For instance, the superior antioxidant activity of 6,7,8-trihydroxycoumarin is explained by the electron-donating effect of the ortho hydroxyl group at C-6, which lowers the O-H bond dissociation enthalpy of the C-7 hydroxyl group, thereby increasing the rate of H-atom transfer. hilarispublisher.com

Theoretical studies using Density Functional Theory (DFT) have further elucidated these mechanisms, examining pathways such as Sequential Proton Loss followed by Electron Transfer (SPLET) and Radical Adduct Formation (RAF). mdpi.comnih.gov These computational models support the experimental findings that the specific arrangement of hydroxyl groups is a key determinant of the antioxidant potency of trihydroxycoumarins. hilarispublisher.com

Antimicrobial Research

The potential of this compound and its derivatives extends to antimicrobial applications, with studies investigating their efficacy against various bacterial and viral pathogens.

Research into the antibacterial properties of coumarins has shown that these compounds can exhibit significant activity against a range of microorganisms. While much of the research focuses on coumarin derivatives, the core structure is recognized for its antimicrobial potential.

Studies on various coumarin derivatives have demonstrated their antibacterial efficacy. researchgate.netresearchgate.net For instance, certain 4-hydroxy coumarin derivatives have been noted for their antibacterial activity. google.com The identification of 3,6,7-Trihydroxycoumarin (B13892178) in the green alga Dasycladus vermicularis has been linked to a protective function, including antimicrobial defense. researchgate.net This suggests that the compound plays a role in the natural defense mechanisms of the organism.

Recent investigations have highlighted the antiviral potential of polyhydroxylated coumarins, including against influenza viruses and, more recently, in the context of the COVID-19 pandemic.

Anti-influenza Activity: Studies have shown a direct correlation between the number of phenolic moieties on the coumarin structure and its anti-influenza activity. unitus.it Specifically, pyrogallol-type coumarins, which possess three hydroxyl groups, were found to be the most active derivatives against the influenza A/PR8/H1N1 virus. unitus.it The inhibitory activity was observed to be dose-dependent, with pyrogallol (B1678534) derivatives being more active than their catechol (dihydroxy) counterparts. unitus.it This suggests a potential link between the compound's antioxidant capacity and its ability to inhibit the influenza virus, possibly by modulating the intracellular redox state. unitus.it

Anti-influenza A/PR8/H1N1 Activity of Coumarin Derivatives

| Compound Type | Observed Activity | Reference |

|---|---|---|

| Pyrogallol-type coumarins (Trihydroxy) | Most active derivatives, dose-dependent inhibition | unitus.it |

| Catechol-type coumarins (Dihydroxy) | Less active than pyrogallol derivatives | unitus.it |

| Mono-hydroxycoumarins | Less active than pyrogallol derivatives | unitus.it |

Potential Anti-COVID-19 Activity: In the search for therapeutic agents against SARS-CoV-2, the virus responsible for COVID-19, natural compounds like coumarins have been investigated through in silico docking studies. nih.gov These computational methods screen for potential inhibitors of key viral targets. While direct experimental evidence for this compound is still emerging, the broader class of coumarins has been identified as a promising candidate for developing anti-SARS-CoV-2 agents. nih.gov The potential mechanisms of action are thought to involve interference with the viral life cycle, such as inhibiting the binding of the virus to host cell receptors. nih.gov Phenolic compounds, in general, have been shown to have potential anti-COVID-19 activity by regulating inflammatory and immune responses. researchgate.net

Antiparasitic Research

The emergence of drug-resistant strains of parasites necessitates the discovery of novel therapeutic agents. Coumarin derivatives, including this compound, have been investigated for their potential antiparasitic properties, particularly against Leishmaniasis.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. ujpronline.comujpronline.com Current treatments are often associated with significant side effects, high cost, and emerging resistance, highlighting the urgent need for new therapeutic options. nih.gov In silico molecular docking studies have been employed to explore the potential of coumarin analogs, including this compound, as anti-leishmanial agents. ujpronline.comujpronline.com

One such study investigated a library of 300 coumarin analogues, including this compound, against key protein targets in Leishmania infantum and Leishmania mexicana. ujpronline.comujpronline.com The objective of this research was to identify novel and effective compounds for treating leishmaniasis by understanding their binding interactions with essential parasite proteins. ujpronline.comujpronline.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and potential inhibitory activity of the compound. ujpronline.comujpronline.comresearchgate.net

Another study focused on the synthesis and in vitro anti-leishmanial activity of bis-(4-hydroxycoumarin-3-yl) methane (B114726) derivatives against Leishmania donovani promastigotes. nih.gov This research combined chemical synthesis with biological evaluation and molecular docking to identify new lead compounds. nih.gov

A key protein target in Leishmania is trypanothione (B104310) reductase (TryR), an enzyme crucial for the parasite's redox balance and survival within the host. ujpronline.comresearchgate.netnih.gov Molecular docking studies have identified TryR from Leishmania infantum (PDB codes: 2JK6 and 2P18) and Leishmania mexicana (PDB code: 3PP7) as potential targets for coumarin analogs. ujpronline.comresearchgate.net The binding of these compounds to the active site of TryR is predicted to inhibit its function, thereby disrupting the parasite's ability to counteract oxidative stress. ujpronline.comnih.gov

In one study, the most active coumarin analogs, COU-130 and COU-220, were shown to bind to amino acid residues within the active sites of these TryR proteins. researchgate.net For instance, in the L. infantum TryR (PDB: 2JK6), the active compound was predicted to interact with threonine-51 and serine-14. researchgate.net In another target, adenine (B156593) phosphoribosyltransferase of L. donovani, synthesized bis-(4-hydroxycoumarin-3-yl) methane derivatives also demonstrated favorable binding interactions. nih.gov These computational predictions provide a basis for the rational design of more potent and selective inhibitors. ujpronline.comujpronline.com

| Coumarin Analog | Target Protein | Leishmania Species | Predicted Interacting Residues |

|---|---|---|---|

| COU-130 | Trypanothione Reductase (PDB: 2JK6) | Leishmania infantum | Thr-51, Ser-14 |

| COU-220 | Trypanothione Reductase (PDB: 3PP7) | Leishmania mexicana | Thr-26 |

| COU-220 | Trypanothione Reductase (PDB: 2P18) | Leishmania infantum | Phe-219, Tyr-212 |

| Bis-(4-hydroxycoumarin-3-yl) methane derivatives | Adenine phosphoribosyltransferase | Leishmania donovani | Not specified |

Anti-Proliferative and Apoptotic Activity Studies

The potential of coumarin derivatives as anti-cancer agents has been a subject of extensive research. These compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.gov

Studies on Pelargonium sidoides, a medicinal plant containing polyphenolic compounds including trihydroxycoumarin, have shown anti-proliferative activity. up.ac.zaresearchgate.netresearchgate.net Mass spectrometry analysis of active fractions from a commercial tincture of P. sidoides revealed the presence of several compounds, including trihydroxycoumarin, which are believed to contribute to its observed anti-cancer effects. up.ac.zaresearchgate.net The tincture demonstrated the ability to inhibit the growth of several cancer cell lines, including the Jurkat E6.1 human leukemic T-cell line, where it induced cell cycle arrest at the G0/G1 phase and promoted apoptosis. researchgate.net

Another related coumarin, esculetin (B1671247) (6,7-dihydroxycoumarin), has been shown to inhibit the growth of human HL-60 leukemia cells by inducing G1 arrest. nih.gov This effect is mediated through the modulation of key cell cycle regulatory proteins. nih.gov While direct studies on the anti-proliferative and apoptotic mechanisms of this compound are limited, the activity of structurally similar compounds suggests its potential in this area. nih.govup.ac.za

| Compound/Extract | Cancer Cell Line | Observed Effect |

|---|---|---|

| Pelargonium sidoides tincture (containing trihydroxycoumarin) | Jurkat E6.1 (Leukemia) | Inhibited cell growth, induced G0/G1 cell cycle arrest, and promoted apoptosis. researchgate.net |

| Pelargonium sidoides tincture (containing trihydroxycoumarin) | NCI-H460 (Lung), MCF-7 (Breast), SF-268 (CNS) | Inhibited cell growth. researchgate.netresearchgate.net |

| Esculetin (6,7-dihydroxycoumarin) | HL-60 (Leukemia) | Inhibited cell growth by inducing G1 arrest. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Approaches

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to explore the intrinsic electronic properties of 4,6,7-Trihydroxycoumarin at the atomic level.

Density Functional Theory (DFT) is a robust method used to investigate the electronic characteristics and optimize the ground-state geometries of biologically active molecules. ijcce.ac.ir For coumarin (B35378) derivatives, calculations are often performed using the B3LYP functional, a common and reliable method for studying organic molecules. ijcce.ac.irdntb.gov.ua This approach allows for the detailed analysis of the molecule's electronic structure, including the distribution of electrons and the nature of chemical bonds.

These computational insights into electronic structure are crucial for understanding the fragmentation patterns observed in mass spectrometry (MS). benthamopen.com The fragmentation of the coumarin core typically involves an initial retro-Diels-Alder reaction, leading to the loss of a molecule of carbon monoxide (CO). benthamopen.com High-resolution mass spectrometry can distinguish between the loss of CO and other fragments with similar nominal masses, such as C2H4. benthamopen.com In studies using electrospray ionization mass spectrometry (ESI-MS), it has been noted that protonated quasimolecular ions of monomeric coumarins fragment readily, producing daughter ion spectra that are highly useful for structural identification. dntb.gov.ua A minor photoproduct, a trihydroxycoumarin, has been identified from 6,7-dihydroxycoumarin (esculetin) through such analytical methods. dntb.gov.ua

DFT calculations are instrumental in determining a range of molecular descriptors that quantify the reactivity and stability of this compound. These descriptors include frontier molecular orbitals (FMOs), electron affinity (EA), ionization potential (IP), and the molecular electrostatic potential (MEP). ijcce.ac.irdntb.gov.ua

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap (ΔE) between them indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. dntb.gov.uaresearchgate.net Global reactivity descriptors, such as chemical hardness and electrophilicity, are derived from these FMO energies and reveal the potential for charge transfer processes. dntb.gov.ua

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. ijcce.ac.irresearchgate.net For coumarins, negative potential is typically observed on oxygen atoms, while positive potential is found on the hydrogen atoms of the hydroxyl groups. These sites are indicative of where the molecule is susceptible to electrophilic and nucleophilic attacks, respectively. ijcce.ac.irresearchgate.net

Table 1: Key Molecular Descriptors for Coumarin Derivatives

| Descriptor | Description | Significance |

|---|---|---|

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. ijcce.ac.irdntb.gov.ua | Indicates the ability to accept an electron. |

| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule. ijcce.ac.irdntb.gov.ua | Measures the tendency to donate an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. dntb.gov.ua | A key indicator of molecular stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential mapped onto the electron density surface. ijcce.ac.irresearchgate.net | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of computer-aided drug design (CADD) used to understand binding affinity and interaction patterns. ujpronline.comujpronline.com

Molecular docking simulations have been used to evaluate this compound and its isomers against various biological targets. In one study, a library of 300 coumarin analogues, including this compound, was docked against three proteins from Leishmania species: trypanothione (B104310) reductase from Leishmania infantum (PDB IDs: 2JK6, 2P18) and Leishmania mexicana (PDB ID: 3PP7). ujpronline.comujpronline.com Such studies select compounds for further analysis based on their predicted binding energy, with lower energy scores indicating potentially more effective binding. ujpronline.com

In another investigation, a closely related isomer, 6,7,8-trihydroxycoumarin, was docked against proteins from the SARS-CoV-2 virus. mdpi.com The interaction energy for this compound with the viral polymerase (RdRp) was reported to be -6.2 kcal/mol. mdpi.com These docking scores help in prioritizing compounds that are most likely to be active inhibitors of a specific protein target. ujpronline.comujpronline.com

Table 2: Examples of Molecular Docking Targets for Hydroxycoumarins

| Compound | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| This compound | Trypanothione Reductase (L. infantum) | 2JK6, 2P18 | Not specified |

| This compound | Trypanothione Reductase (L. mexicana) | 3PP7 | Not specified |

Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between the ligand and amino acid residues in the protein's active site. ujpronline.comujpronline.com These interactions, primarily hydrogen bonds and hydrophobic contacts, are critical for stabilizing the ligand-protein complex. mdpi.com

For example, in the docking study against Leishmania proteins, the most active coumarin derivatives were found to form interactions with key residues in the active sites. researchgate.net Specifically, interactions were observed with Threonine-51 and Serine-14 in one protein (PDB: 2JK6), Threonine-26 in another (PDB: 3PP7), and Phenylalanine-219 and Tyrosine-212 in a third (PDB: 2P18). researchgate.net The catalytic site of many proteases, such as the Cys145 and His41 dyad in the SARS-CoV-2 3CL protease, is a common focus for analyzing these crucial interactions. mdpi.com Understanding these specific contacts is essential for explaining the compound's mechanism of action and for designing more potent derivatives. ujpronline.comujpronline.com

The structural framework of this compound serves as an attractive scaffold for the rational design of new therapeutic agents. ujpronline.comujpronline.com Molecular docking is a key tool in this process, particularly for virtual screening, where large libraries of derivative compounds are computationally tested against a biological target to identify promising candidates. ujpronline.comujpronline.com

Studies involving libraries of coumarin analogues demonstrate this approach in action. By screening hundreds of related structures, researchers can identify derivatives with improved binding affinity or better selectivity for a target protein. ujpronline.comujpronline.com This computational pre-screening is a valuable and cost-effective method that helps guide synthetic efforts toward the most promising molecules for further in vitro and in vivo testing. ujpronline.com Additionally, in silico techniques like reverse virtual screening can be used to identify potential new protein targets for existing compounds like the trihydroxycoumarins. up.ac.za

Advanced Analytical Methodologies for 4,6,7 Trihydroxycoumarin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantification of 4,6,7-trihydroxycoumarin from various sources, including synthetic reaction mixtures and natural product extracts.

High-Performance Liquid Chromatography (HPLC, RP-HPLC, Semi-preparative HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.gov Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating coumarins. nih.govmdpi.com The purity of synthesized this compound and related derivatives is often assessed using HPLC coupled with mass spectrometry (HPLC-MS), with purity levels typically exceeding 95%. unitus.it

A validated HPLC method for the quantification of coumarins, including 3,6,7-trihydroxycoumarin (B13892178), demonstrated good linearity (R² ≥ 0.9986), precision (with intra-day relative standard deviation ≤ 5.99% and inter-day ≤ 7.49%), and acceptable recovery rates, although challenges with degradation can affect recovery at lower concentrations. nih.gov In specific applications, such as the analysis of the marine alga Dasycladus vermicularis, HPLC has been used to measure the excretion and internal content of 3,6,7-trihydroxycoumarin under various environmental stressors. nih.govresearchgate.net

Semi-preparative HPLC is employed for the isolation of larger quantities of the compound for further studies. For instance, subsequent to initial separation on Sephadex LH-20, HPLC has been utilized to purify 6,7,8-trihydroxycoumarin from plant extracts. afrigetics.com

Table 1: HPLC Parameters for Coumarin (B35378) Analysis

| Parameter | Value |

| Column | Equivalence 3 C18 (150 × 4.6 mm, 5 μm) unitus.it |

| Mobile Phase | Gradient elution with CH₃CN (0.1% formic acid) and H₂O (0.1% formic acid) unitus.it |

| Flow Rate | 0.6 mL/min unitus.it |

| Detection | UV at 210 nm unitus.it |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of reactions involving this compound. It is also used in the initial stages of purification. For instance, the synthesis of 6,7,8-trihydroxycoumarins is monitored using TLC with a mobile phase of 5% methanol (B129727) in chloroform. hilarispublisher.com While less common for this specific compound, High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and quantification capabilities over standard TLC and is a valuable tool in the broader analysis of coumarins. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of coumarins. nih.gov However, due to the low volatility and thermal lability of polyhydroxylated coumarins like this compound, derivatization to more volatile forms is often necessary prior to GC analysis. While less frequently reported for this specific compound compared to HPLC, GC-MS can provide valuable structural information. nih.gov

Spectroscopic Techniques for Structural Characterization and Identification

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound.

Mass Spectrometry (MS, ESI-MS, HRMS, LC-MS)

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for coumarins, often showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. unitus.itdntb.gov.ua High-Resolution Mass Spectrometry (HRMS) allows for the determination of the precise elemental composition. For 6,7,8-trihydroxy-4-methyl-2H-chromen-2-one, the calculated mass for [M+H]⁺ was 209.0444, with a found value of 209.0447. hilarispublisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for identifying compounds in complex mixtures. unitus.it This technique has been used to identify 5,6,7-trihydroxycoumarin in industrial water by-products. iwaponline.com In the analysis of the Chinese medicine formula PSORI-CM01, a compound identified as 6,7,8-trihydroxycoumarin-7-rhamnoside was characterized using LC-MS with a measured m/z of 339.0716 for [M-H]⁻. nih.gov

Table 2: Mass Spectrometry Data for Trihydroxycoumarin Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 6,7,8-Trihydroxy-4-methyl-2H-chromen-2-one | ESI-MS ([M+H]⁺) | 209.0444 | 209.0447 | hilarispublisher.com |

| 6,7,8-Trihydroxycoumarin | ESI-MS ([M-H]⁻) | 193.01 | - | unitus.it |

| 3,6,7-Trihydroxycoumarin | ESI-MS ([M-H]⁻) | - | 193.14 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, LC-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound and its isomers.

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. For 6,7,8-trihydroxy-4-methyl-2H-chromen-2-one, the ¹H NMR spectrum in DMSO-d₆ shows a broad singlet at 9.34 ppm corresponding to the three hydroxyl protons, and singlets at 6.58 ppm (H-5) and 6.10 ppm (H-3). hilarispublisher.com

¹³C NMR reveals the carbon skeleton of the molecule. The ¹³C NMR spectrum of 6,7,8-trihydroxy-4-methyl-2H-chromen-2-one in DMSO-d₆ displays signals for the carbonyl carbon (C-2) at 160.5 ppm and the aromatic carbons. hilarispublisher.com

2D NMR techniques, such as HSQC and HMBC, are used to establish correlations between protons and carbons, aiding in the complete assignment of the structure. uio.no

LC-NMR combines HPLC separation with NMR detection, allowing for the structural analysis of individual components in a mixture without the need for prior isolation. jpsbr.org This is particularly useful for analyzing complex natural product extracts.

Table 3: NMR Data for 6,7,8-Trihydroxy-4-methyl-2H-chromen-2-one in DMSO-d₆

| ¹H NMR | δ (ppm) | Multiplicity | Assignment |

| 9.34 | brs | 3 x OH | |

| 6.58 | s | H-5 | |

| 6.10 | s | H-3 | |

| 2.29 | s | C-4 CH₃ | |

| ¹³C NMR | δ (ppm) | Assignment | |

| 160.5 | C-2 | ||

| 153.6 | C-7 | ||

| 142.8 | C-8a | ||

| 138.6 | C-6 | ||

| 137.6 | C-8 | ||

| 133.0 | C-4 | ||

| 111.2 | C-4a | ||

| 110.7 | C-3 | ||

| 100.1 | C-5 | ||

| 18.4 | C-4 CH₃ | ||

| Data from Parshad et al. (2016) hilarispublisher.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Spectral Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing this compound, leveraging its chromophoric structure which allows it to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The conjugated system of the benzopyrone core, enhanced by the auxochromic effect of the hydroxyl groups, gives rise to distinct absorption maxima (λmax).

Research has identified specific absorption peaks for this compound. In studies involving extracts from the marine green alga Dasycladus vermicularis, the compound consistently shows two major absorption maxima. One peak is observed in the UVB/UVC region and the other in the UVA region of the spectrum. Specifically, the UV spectrum for this compound displays maxima at 268 nm and 346 nm. mdpi.com This characteristic absorption in the UVA region is particularly significant, underpinning the compound's role as a potent UV-screening agent in the algae. mdpi.com

Table 1: UV-Vis Spectral Data for this compound

| Wavelength (λmax) | Spectral Region | Source |

| 268 nm | UVB/UVC | mdpi.com |

| 346 nm | UVA | mdpi.com |

This interactive table summarizes the key absorption peaks for this compound as identified by UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

Microscopic Techniques for Cellular and Tissular Localization

Understanding the precise location of this compound within cells and tissues is essential for elucidating its biological functions, such as photoprotection.

Epifluorescence Optical Microscopy for Distribution Studies

Epifluorescence optical microscopy has been effectively used to study the distribution of this compound due to the compound's natural autofluorescence. Studies on the green macroalga Dasycladus vermicularis have utilized this technique to reveal the specific tissular and cellular localization of the compound.

Research findings indicate that the highest concentration of this compound is found in the apical part of the alga's thallus, the region most exposed to solar radiation. At a cellular level, microscopy reveals two distinct, blue, and highly fluorescent layers where the compound accumulates. One layer is located in the internal part of the cell wall, and the second is found around the vacuolar membrane. This strategic positioning allows the compound to function as a natural sunscreen, with calculations showing that each layer can absorb a significant percentage of incident UVA radiation (around 88% at 346 nm), thereby protecting the cell's internal components from harmful UV rays.

Development and Validation of Sensitive Analytical Methods for Research Applications

Accurate quantification of this compound in complex biological matrices requires the development and validation of sensitive and reliable analytical methods. High-performance liquid chromatography (HPLC) is a primary technique used for this purpose.

A specific analytical method for the quantification of this compound, along with its sulfated precursors, in Dasycladus vermicularis has been developed and validated. mdpi.com The method employs a reversed-phase C-18 column for separation, with subsequent detection and quantification. The validation of this method was performed according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for research applications. mdpi.com Key validation parameters demonstrated the method's high quality and reliability.

Table 2: Validation Parameters for the HPLC Quantification of this compound

| Validation Parameter | Result | Source |

| Linearity (R²) | ≥ 0.9986 | mdpi.comnih.gov |

| Precision (Intra-day R.S.D) | ≤ 3.71% | mdpi.comnih.gov |

| Precision (Inter-day R.S.D) | ≤ 7.49% | mdpi.comnih.gov |

| Accuracy (Recovery Rate) | 97.45% - 104.06% | mdpi.comnih.gov |

This interactive table presents the validation data for a sensitive HPLC method developed for the quantification of this compound.

This validated method has been successfully applied to analyze algal samples collected from different locations, water depths, and seasons, revealing significant variations in the content of this compound, highlighting its dynamic regulation in response to environmental conditions. mdpi.com

Future Research Directions for 4,6,7 Trihydroxycoumarin

Discovery of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthetic pathway of 4,6,7-trihydroxycoumarin, like many other coumarins, is not entirely elucidated, presenting a significant area for future research. While the general phenylpropanoid pathway origin of coumarins is known, the specific enzymes and regulatory networks leading to the formation of this compound remain largely uncharacterized. researchgate.net In plants, the biosynthesis of coumarins is a complex process involving multiple enzymatic steps, many of which are catalyzed by cytochrome P450 (P450) enzymes. researchgate.net For instance, the hydroxylation of esculetin (B1671247) by a P450 enzyme, CYP71AZ3, has been shown to produce 6,7,8-trihydroxycoumarin, a positional isomer of the compound of interest. frontiersin.org This highlights the potential for identifying novel P450s or other enzyme classes responsible for the specific hydroxylation pattern of this compound.

Future research should focus on identifying and characterizing the specific hydroxylases and other enzymes involved in the synthesis of this compound. This could involve transcriptomic and proteomic analyses of organisms known to produce this compound, such as the marine green alga Dasycladus vermicularis, to identify candidate genes. Subsequent functional characterization of these enzymes through in vitro assays and genetic manipulation in model organisms will be crucial to confirm their roles. Furthermore, understanding the regulatory mechanisms, including the transcription factors and signaling pathways that control the expression of these biosynthetic genes in response to environmental cues, will provide a more complete picture of its production in nature. nih.gov

Comprehensive Mechanistic Characterization of Biological Activities at the Molecular Level

While preliminary studies have hinted at the biological potential of trihydroxycoumarins, a deep, mechanistic understanding of this compound's activities at the molecular level is lacking. Coumarin (B35378) derivatives, in general, are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. ijcce.ac.ir The antioxidant capacity of polyhydroxycoumarins is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, a property that is influenced by the number and position of hydroxyl groups. hilarispublisher.com For instance, studies on related compounds have shown that the arrangement of hydroxyl groups significantly impacts their antioxidant potential. hilarispublisher.com

Future investigations should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound. This will require a battery of in vitro and in cellulo assays to identify specific protein interactions, enzyme inhibition kinetics, and effects on gene expression. For example, its potential as an antiviral agent could be explored by investigating its ability to inhibit key viral enzymes, as has been done for other coumarins against targets like the SARS-CoV-2 proteases. mdpi.com Detailed structure-activity relationship (SAR) studies, comparing the activity of this compound with its isomers and other related coumarins, will be essential to pinpoint the structural features critical for its biological effects. hilarispublisher.comnih.gov

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The current synthetic methods for producing this compound and other coumarin derivatives often rely on traditional organic chemistry techniques that may involve harsh reagents and generate significant waste. mdpi.com The principles of green chemistry advocate for the development of more environmentally friendly and sustainable synthetic routes. jetir.org This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to improve efficiency and reduce environmental impact. jetir.org

Future research in this area should focus on developing novel, green synthetic strategies for this compound. This could involve exploring biocatalytic approaches using purified enzymes or whole-cell systems to carry out specific hydroxylation steps with high regioselectivity. Microwave-assisted and ultrasound-assisted organic synthesis are other promising green chemistry techniques that have been successfully applied to the synthesis of other coumarins and could be adapted for this compound. jetir.org The development of one-pot synthesis procedures and the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) should also be investigated to create more sustainable and efficient production methods. jetir.org

Advanced Computational Modeling for Predictive SAR and De Novo Design

Computational modeling has become an indispensable tool in modern drug discovery and chemical research. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations can provide valuable insights into the interactions of small molecules with biological targets and predict their activities. ijcce.ac.iracademie-sciences.fr For coumarin derivatives, computational studies have been used to explore their potential as inhibitors of various enzymes and to understand the structural basis for their biological effects. ijcce.ac.irujpronline.com

Future research should leverage advanced computational modeling to accelerate the exploration of this compound's potential. Predictive SAR models can be developed by correlating the structural features of a library of related coumarins with their experimentally determined biological activities. This can help in identifying the key structural motifs responsible for a desired effect and guide the design of new, more potent analogs. De novo design algorithms, coupled with molecular docking simulations, can be used to design novel coumarin-based compounds with improved binding affinity and selectivity for specific biological targets. These in silico approaches can significantly reduce the time and cost associated with the synthesis and screening of new compounds.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

A holistic understanding of this compound's biological role and potential applications can be achieved by integrating these omics technologies. For example, combining metabolomic and proteomic data can provide a more comprehensive picture of the cellular response to the compound. Ultra-high-pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a key analytical technique for these studies, enabling the identification and quantification of a wide range of metabolites and peptides. science.gov By applying these technologies, researchers can move beyond a single-target focus and gain a more complete understanding of the complex biological network effects of this compound, paving the way for its rational development in various applications.

Q & A

Q. How can advanced analytical methods resolve overlapping peaks in HPLC analysis of this compound mixtures?

- Methodological Answer :

- Gradient optimization : Adjust mobile phase (e.g., acetonitrile:0.1% formic acid) with a C18 column (5 μm, 250 mm).

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective ion transitions.

- Validation : Confirm linearity (R<sup>2</sup> >0.99), LOD (Limit of Detection), and LOQ (Limit of Quantitation) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.